4-(Aminooxy)cyclohexanamine

Stereochemistry Molecular Geometry Crosslinking Reagent

Researchers often face stereochemical ambiguity when sourcing aminooxy-cyclohexanamine isomers. 4-(Aminooxy)cyclohexanamine (CAS 167081-01-8) eliminates this risk with its defined trans-1,4 orientation, ensuring a consistent ~6-7 Å crosslinking span and predictable oxime ligation geometry. - Rigid trans-cyclohexane scaffold prevents off-target conjugation angles. - Bifunctional amine/aminooxy reactivity enables sequential heterobifunctional linker assembly. - Reliable supply with batch-to-batch stereochemical fidelity for reproducible structural biology and PROTAC development.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 167081-01-8
Cat. No. B070454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminooxy)cyclohexanamine
CAS167081-01-8
SynonymsCyclohexanamine, 4-(aminooxy)-, trans- (9CI)
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)ON
InChIInChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2
InChIKeyBYTVHKDJAGIKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminooxy)cyclohexanamine: Bifunctional trans-Cyclohexane Scaffold


4-(Aminooxy)cyclohexanamine (CAS 167081-01-8), also named O-(4-aminocyclohexyl)hydroxylamine, is a small-molecule bifunctional reagent with the formula C6H14N2O and a molecular weight of 130.19 g/mol . It features a trans-1,4-substituted cyclohexane core bearing a primary amine and an aminooxy (-ONH2) group, enabling orthogonal reactivity for oxime ligation with carbonyls and amine-specific conjugations . The trans configuration imposes a defined spatial orientation between the two reactive handles, distinguishing it from its cis isomer and positional analogs.

Orthogonal bifunctional handle: aminooxy (oxime ligation) and primary amine (amide coupling)
Trans-1,4 stereochemistry defines inter-reactive group distance and spatial orientation
Selection context: crosslinker synthesis, polyamine mimicry, or heterobifunctional linker construction

Why Generic Aminooxy or Cyclohexylamine Analogs Cannot Substitute


Generic substitution among aminooxy-cyclohexanamine isomers is not feasible due to the critical interplay of stereochemistry and functional group positioning. The trans-1,4-orientation in 4-(Aminooxy)cyclohexanamine creates a specific inter-reactive-group distance and conformational profile that dictates crosslinking span, chelation geometry, and enzyme recognition . In contrast, the cis-1,4-isomer (CAS 167081-02-9) presents a different spatial vector, while 3-(aminooxy) regioisomers (CAS 167081-04-1, 167081-03-0) alter the angle and distance between reactive centers, leading to divergent conjugation efficiency and biological target engagement .

cis-1,4 Isomer
Conformational shift may reduce effective crosslinking span; inter-reactive group distance differs from trans isomer.
3-Aminooxy Regioisomers
Kinked geometry may disrupt putrescine mimicry, potentially limiting enzyme target engagement.
Generic Aminooxy Reagents
Lack secondary amine handle for further functionalization, restricting heterobifunctional linker design.

Quantified Differentiation from Closest Structural Analogs


trans vs. cis Stereochemistry: Molecular Span and Conformation

The trans-1,4-substitution pattern of 4-(aminooxy)cyclohexanamine enforces a diequatorial or diaxial equilibrium preference, yielding a larger effective N-to-O distance compared to the cis-1,4-isomer (CAS 167081-02-9), which forces one substituent axial and one equatorial . This stereochemical distinction is critical for applications requiring defined inter-ligand spacing, such as homobifunctional crosslinking or bivalent inhibitor design. The cis isomer, while constitutionally identical, presents the reactive amino and aminooxy groups with a different angular relationship and a shorter through-space distance in its dominant conformer, directly impacting the achievable crosslinking span.

Conformational Span
Class-level inference
~2.5 Å greater N-to-O distance (trans vs cis)
Defines crosslinking geometry and inter-ligand spacing.
Based on cyclohexane conformational models; no direct comparative assay data.
Stereochemistry Molecular Geometry Crosslinking Reagent

4- vs. 3-Aminooxy Regioisomerism and Enzyme Inhibition

Aminooxy-containing cyclohexylamines are explored as enzyme inhibitors, particularly against polyamine oxidases and cyclin-dependent kinases (CDKs) . The 1,4-substitution pattern of 4-(aminooxy)cyclohexanamine provides a linear, symmetric scaffold analogous to putrescine, a natural polyamine substrate. This contrasts with 3-(aminooxy) regioisomers (CAS 167081-04-1), which introduce a kink in the molecular axis and are less structurally analogous to natural linear polyamines . While direct IC50 comparisons for this exact compound are absent from public literature, the linear 1,4-diamine motif is a privileged scaffold for polyamine mimicry, suggesting superior target engagement for 4-substituted isomers in polyamine-related targets.

Polyamine Mimicry
Supporting evidence
~1.2 Å longer inter-nitrogen distance vs 3-substituted isomer
Aligns with natural polyamine spacing for enzyme inhibition studies.
Structural analogy; no direct biochemical comparison data available.
Regioisomerism Enzyme Inhibition Polyamine Analogs

pH-Dependent Oxime Ligation Kinetics and Catalysis

The aminooxy group in 4-(aminooxy)cyclohexanamine enables bioorthogonal oxime ligation with aldehydes and ketones. Reported uncatalyzed oxime ligation rate constants for aminooxy compounds at neutral pH are approximately 2.6 M⁻¹s⁻¹, while aniline catalysis can accelerate this to ~190 M⁻¹s⁻¹ . The primary amine on the trans-cyclohexane scaffold does not interfere with the aminooxy-carbonyl reaction due to the lower pKa of the aminooxy group (~4.6) relative to the alkyl amine (~10.6), allowing pH-controlled orthogonal reactivity [1]. This is an intrinsic class-level advantage of the aminooxy functional group, but the specific molecular context of the trans-cyclohexane spacer influences solubility and steric accessibility compared to simpler aminooxy reagents like O-ethylhydroxylamine.

Oxime Ligation Rate
Class-level inference
~2.6 M⁻¹s⁻¹ uncatalyzed; ~190 M⁻¹s⁻¹ with aniline
Supports bioorthogonal conjugation under catalyst-accelerated protocols.
Rate constants are class-level; compound-specific solubility/steric factors apply.
Oxime Ligation Bioconjugation Click Chemistry

Key Application Scenarios Driven by Differential Evidence


Defined-Span Homobifunctional Crosslinker Synthesis

The trans-1,4-relationship between the amine and aminooxy groups provides a rigid, extended spacer for synthesizing homobifunctional crosslinking reagents. Researchers can exploit the differential reactivity (amine vs. aminooxy) to sequentially install two distinct aldehyde/ketone-reactive or NHS-ester-reactive moieties, generating crosslinkers with a precise ~6-7 Å span. This is a distinct advantage over cis-isomers or flexible-chain analogs for structural biology applications like protein complex stabilization.

Bivalent Inhibitor Scaffold for Polyamine Oxidase or CDK

The linear 1,4-diamine geometry positions this compound as a putrescine mimetic scaffold for designing bivalent enzyme inhibitors. The aminooxy group serves as a metabolic soft-handle or a warhead precursor for covalent inhibition, while the primary amine can be derivatized to modulate pharmacokinetics or target additional binding pockets. This regioisomeric specificity avoids the structural mismatch introduced by 3-aminooxy analogs.

Orthogonal Handle for ADC or PROTAC Linker Construction

The bifunctional nature, with its aminooxy group for aldehyde/ketone capture (via oxime ligation) and a primary amine for amide coupling, makes this compound suitable for constructing heterobifunctional linkers. Its trans-cyclohexane core provides rigidity, reducing linker flexibility and potentially improving the pharmacokinetic profile of ADCs or the ternary complex formation efficiency of PROTACs, when compared to flexible PEG or alkyl chain linkers. [1]

Site-Selective Biomolecule Labeling via Oxime Chemistry

The aminooxy group enables site-specific labeling of biomolecules bearing introduced aldehydes (e.g., periodate-oxidized glycans, formylglycine-tagged proteins). The trans-cyclohexane scaffold's rigidity can maintain a defined spatial relationship between the biomolecule and a conjugated fluorophore, spin label, or affinity tag, which is critical for time-resolved fluorescence, EPR spectroscopy, or pull-down assays where precise spatial orientation matters. [1]

Application
Selection Property
Validation Focus
Defined-span crosslinker synthesis
Trans-1,4 stereochemical geometry
Inter-ligand distance and crosslinking efficiency
Bivalent inhibitor design (polyamine oxidase, CDK)
Linear putrescine-mimetic scaffold
Target engagement and selectivity profiling
Heterobifunctional linker for ADC/PROTAC research
Rigid trans-cyclohexane spacer with orthogonal handles
Linker rigidity and ternary complex formation efficiency
Site-specific biomolecule labeling via oxime chemistry
Aminooxy handle for aldehyde/ketone capture
Spatial orientation and labeling site fidelity
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